molecular formula C12H14BrNO B1273980 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone CAS No. 216144-18-2

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

Cat. No. B1273980
M. Wt: 268.15 g/mol
InChI Key: WLRIUCQUMKJOGT-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone" is a brominated ketone with a pyrrolidine ring attached to the phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, which was synthesized using a catalyst in methanol under microwave radiation . Similarly, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine involved a halogenation step with HBr . These methods suggest that the synthesis of "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone" could also involve a halogenation step, possibly in conjunction with a cyclization to form the pyrrolidine ring.

Molecular Structure Analysis

Molecular structure analysis of brominated compounds, such as the study of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, involves computational methods like Density Functional Theory (DFT) to predict geometrical parameters and electronic properties . These studies provide a basis for understanding the molecular structure of "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone," which likely features a planar aromatic system with a bromine substituent that influences the electronic distribution within the molecule.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. For instance, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into another compound was studied, showing that brominated compounds can undergo ring transformations and catalysis . This suggests that "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone" may also be reactive towards nucleophilic substitution or serve as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The solubility of brominated compounds like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined, showing that solubility increases with temperature and varies significantly with the solvent . This information can be extrapolated to predict that "2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone" would also have solvent-dependent solubility characteristics. Additionally, the determination of the absolute configuration of a related brominated compound using chiral ligands indicates that stereochemistry could be an important factor in the physical properties of such molecules .

Scientific Research Applications

Hydrogen-bonding Patterns

The study of hydrogen-bonding patterns in similar compounds, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, has been explored. These compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Such compounds have weak C-H...Br interactions linking individual molecules into chains. This study provides insights into the molecular architecture and potential applications in materials science (Balderson et al., 2007).

Synthesis of Bromopyridine Derivatives

Another research focus is the synthesis of bromopyridine derivatives. For instance, 1-(6-Bromo-pyridin-3-yl)-ethanone has been synthesized from dibromo-pyridine using reactions such as Magnesium halide exchange and nucleophilic substitution. The reagents and procedures are straightforward and mild, with high yields, indicating potential in pharmaceutical and chemical manufacturing (Zeng-sun Jin, 2015).

Anxiolytic Activity Studies

Compounds like 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, which are structurally related to the target molecule, have been synthesized and examined for their anxiolytic activity. The synthesis process and molecular diversity are significant for developing new pharmaceutical compounds (Liszkiewicz et al., 2006).

Antimicrobial Activity

Studies have been conducted on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, synthesized through cyclization reactions involving similar compounds. These studies have revealed interesting antibacterial activity, particularly against strains like A. baumannii and M. tuberculosis, suggesting potential in developing new antimycobacterial agents (Nural et al., 2018).

Bromo-derivatives in Organic Synthesis

The synthesis of bromo-derivatives, including those structurally related to 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, is essential in organic synthesis. These compounds are intermediates in reactions forming various structurally complex molecules, indicating their role in synthetic organic chemistry and potential pharmaceutical applications (Abarca et al., 2006).

Safety And Hazards

One of the safety concerns associated with this compound is that it causes severe skin burns and eye damage .

properties

IUPAC Name

2-bromo-1-(4-pyrrolidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRIUCQUMKJOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394972
Record name 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone

CAS RN

216144-18-2
Record name 2-Bromo-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-1-yl)phenacyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SD Barchéchath, RI Tawatao, M Corr… - Bioorganic & medicinal …, 2005 - Elsevier
The synthesis of several quinolinium salts and related compounds and their ability to inhibit glucocorticoid-induced apoptosis in murine thymocytes are described. Interestingly, 1-[2-…
Number of citations: 18 www.sciencedirect.com
BH Yousefi, A Manook, A Drzezga… - Journal of medicinal …, 2011 - ACS Publications
We report a novel series of 11 C-labeled imidazo[2,1-b]benzothiazoles (IBTs) as tracers for imaging of cerebral β-amyloid (Aβ) deposits in patients with Alzheimer’s disease (AD) by …
Number of citations: 81 pubs.acs.org
RA Maurya, PR Adiyala, D Chandrasekhar… - ACS Combinatorial …, 2014 - ACS Publications
An operationally simple, one-pot, two-step cascade method has been developed to afford biologically important fused 1,2,3-triazolo-heterocyclic scaffolds from 2-alkynyl aryl(heteroaryl) …
Number of citations: 39 pubs.acs.org

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